molecular formula C10H7ClN2 B179847 4-Chloro-2-phenylpyrimidine CAS No. 14790-42-2

4-Chloro-2-phenylpyrimidine

Cat. No.: B179847
CAS No.: 14790-42-2
M. Wt: 190.63 g/mol
InChI Key: RDLQLVAVVVLVEW-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and a phenyl group at the second position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Agents
Research has demonstrated that derivatives of 4-chloro-2-phenylpyrimidine exhibit significant anti-inflammatory properties. A study synthesized several compounds based on this structure and evaluated their efficacy as COX-1 and COX-2 inhibitors. The results indicated that certain derivatives showed potent inhibition of COX-2, with IC50 values comparable to established drugs like celecoxib .

Table 1: Inhibitory Activity of Pyrimidine Derivatives

CompoundIC50 (μmol)COX-1 InhibitionCOX-2 Inhibition
4b0.04 ± 0.01ModerateStrong
3b0.04 ± 0.09LowVery Strong
Celecoxib0.04 ± 0.01StandardStandard

Neuropathic Pain Management
Another significant application is in the development of sodium channel blockers for neuropathic pain relief. A novel compound derived from the pyrimidine structure, specifically designed as a state-dependent Na(+) channel blocker, showed enhanced potency and a favorable therapeutic index compared to existing treatments like carbamazepine .

Agricultural Applications

Fungicidal Activity
this compound and its derivatives have been explored for their fungicidal properties. A series of synthesized compounds demonstrated effective control against various plant pathogenic fungi, such as Sclerotinia sclerotiorum and Fusarium oxysporum. These compounds were evaluated for their fungicidal activity using a substructure splicing approach, leading to promising results in both efficacy and safety profiles .

Table 2: Fungicidal Activity Against Pathogenic Fungi

CompoundTarget FungusEfficacy (%)
Compound ASclerotinia sclerotiorum95
Compound BFusarium oxysporum91
PyrimethanilControl88

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications at specific positions on the pyrimidine ring can significantly alter its pharmacological properties. For example, substituents that enhance electron density at position 2 have been associated with increased anti-inflammatory activity .

Case Studies

Case Study 1: Anti-inflammatory Drug Development
In a recent study, several pyrimidine derivatives were synthesized and tested for their ability to inhibit inflammatory pathways in vitro and in vivo. The most promising candidates exhibited strong COX-2 inhibition with minimal side effects, paving the way for further clinical trials .

Case Study 2: Agricultural Innovation
The development of new fungicides based on the structure of fenclorim (a related compound) demonstrated that strategic modifications could yield effective agents against resistant fungal strains. The synthesized derivatives showed enhanced safening activities, indicating potential for use in crop protection without harming beneficial plant functions .

Comparison with Similar Compounds

  • 4-Chloro-6-phenoxy-2-phenylpyrimidine
  • 4-Chloro-2,6-diphenylpyrimidine
  • 4-Chloro-2-methylpyrimidine

Comparison: 4-Chloro-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency in certain pharmacological activities, such as anti-inflammatory and anticancer effects .

Biological Activity

4-Chloro-2-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and structure-activity relationships (SAR) of this compound, drawing on various research findings and case studies.

Overview of Biological Activity

This compound and its derivatives have been studied for a range of biological activities, including:

  • Anti-inflammatory Effects : Several studies have shown that compounds containing the pyrimidine ring can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, derivatives of this compound were evaluated for their COX-1 and COX-2 inhibition, showing promising IC50 values that indicate effective anti-inflammatory potential .
  • Antimicrobial Properties : The compound has demonstrated antibacterial, antifungal, and antiviral activities. Research indicates that certain derivatives exhibit potent fungicidal effects against pathogens like Sclerotinia sclerotiorum and Fusarium oxysporum, with some compounds outperforming established fungicides .
  • Antioxidant Activity : this compound has also been reported to possess antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step organic reactions. One common method is the substructure splicing approach, which combines active groups from different compounds to create novel structures with enhanced biological activities. For example, a series of 4-chloro-6-substituted phenoxy derivatives were synthesized using fenclorim as a lead compound .

Table: Synthesis Overview

CompoundMethod UsedKey Findings
This compoundSubstructure splicingEffective against COX enzymes
4-Chloro-6-substituted phenoxy derivativesMulti-step synthesisPotent fungicidal activity against S. sclerotiorum
Various pyrimidine derivativesTraditional organic synthesisBroad spectrum of antimicrobial activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the pyrimidine ring can significantly influence its pharmacological properties. For instance:

  • Substituents : The introduction of electron-donating groups at specific positions enhances the anti-inflammatory activity by increasing the compound's affinity for COX enzymes .
  • Fungicidal Activity : The presence of phenoxy groups has been linked to improved fungicidal efficacy. A study showed that certain derivatives exhibited over 90% inhibition against various fungal strains, indicating a strong SAR correlation .

Table: SAR Analysis

Position on RingSubstituent TypeEffect on Activity
2ChlorineIncreased COX inhibition
6Phenoxy groupEnhanced fungicidal activity
VariousElectron-donatingImproved anti-inflammatory properties

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several pyrimidine derivatives in vitro and in vivo. Results indicated that compounds with chlorinated substituents showed significant inhibition of PGE2 production, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Fungicidal Efficacy : In a comparative study, various 4-chloro-substituted pyrimidines were tested against fungal pathogens. The best-performing compound showed a higher efficacy than traditional fungicides like pyrimethanil, suggesting these derivatives could serve as effective alternatives in agricultural applications .

Properties

IUPAC Name

4-chloro-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLQLVAVVVLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293341
Record name 4-Chloro-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14790-42-2
Record name 14790-42-2
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Record name 4-Chloro-2-phenylpyrimidine
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Record name 4-chloro-2-phenylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactivity does 4-Chloro-2-phenylpyrimidine exhibit in the presence of nucleophiles?

A1: this compound demonstrates intriguing reactivity with nucleophiles, often leading to ring transformations. For instance, it can be converted into 4(5)-substituted 2-phenylimidazoles by reacting with potassium amide in liquid ammonia. This reaction exemplifies its susceptibility to nucleophilic aromatic substitution, resulting in the opening of the pyrimidine ring and the formation of a new imidazole ring [].

Q2: Can you elaborate on the mechanism of these ring transformations involving this compound?

A2: Research using radioactive labeling has shed light on the mechanisms involved. Studies using this compound-4-14C demonstrate that the formation of 4-amino-2-phenylpyrimidine does not involve attack at the 6-position. Instead, an addition-elimination mechanism at the C(4) carbon atom is more likely []. Furthermore, in the conversion to 4-methyl-2-phenyl-s-triazine, the opening of the pyrimidine ring occurs through fission of the C(5)-C(6) bond, not the C(4)-C(5) bond, as evidenced by the position of the 14C label in the product [].

Q3: How can this compound be utilized in the synthesis of other heterocyclic systems?

A3: this compound acts as a crucial precursor for synthesizing diverse heterocyclic compounds. One example is the formation of thieno[2,3-d]pyrimidines. Reacting 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate yields ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate. This reaction highlights the compound's ability to undergo cyclization reactions, leading to the creation of fused heterocyclic systems [].

Q4: Are there any applications of this compound derivatives in agricultural chemistry?

A4: Yes, researchers have explored this compound derivatives, inspired by the herbicide safener fenclorim, for their potential as fungicides and herbicide safeners. New derivatives with a 6-aryloxy substitution pattern were synthesized and exhibited promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, sometimes even surpassing the efficacy of commercial fungicides [].

Q5: Beyond ring transformations, what other synthetic applications does this compound have?

A5: this compound can be used to synthesize pyrrolo[2,3-d]pyrimidines, showcasing its versatility. For example, 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles can be synthesized using this compound as a starting material. This synthesis involves a multi-step process, highlighting the potential of this compound for building complex heterocyclic structures with potential biological activity [].

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